

# Addressing variability in *Borrelia burgdorferi* culture growth

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## Technical Support Center: *Borrelia burgdorferi* Culture

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the inherent variability in *Borrelia burgdorferi* culture. The information is intended for researchers, scientists, and drug development professionals working with this fastidious bacterium.

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: My *B. burgdorferi* culture is growing very slowly or not at all. What are the common causes and how can I troubleshoot this?

A1: Slow or no growth is a frequent issue. Several factors can contribute to this problem. Systematically check the following:

- **Media Quality:** *B. burgdorferi* is highly sensitive to variations in media components.
  - **BSK Medium:** Barbour-Stoenner-Kelly (BSK) medium, particularly BSK-H or BSK-II, is the standard for *Borrelia* cultivation.<sup>[1][2][3][4]</sup> Ensure you are using a high-quality, pre-tested commercial preparation or a meticulously prepared in-house batch. Variations between

lots of BSK-H medium can significantly impact the infectivity and pathogenicity of cultured isolates.[3]

- Serum Quality: The quality of the rabbit serum supplement is critical.[1] Use serum from a reputable supplier and consider pre-screening different lots for optimal growth support. The recommended concentration is typically around 6%.[3]
- Temperature: The optimal growth temperature varies between *B. burgdorferi* sensu lato species.
  - *B. burgdorferi* sensu stricto (e.g., strain B31) grows optimally around 33-34°C.[5][6]
  - *B. afzelii* and *B. garinii* may have slightly higher optimal temperatures, around 35-37°C.[5][6]
  - Incubation at temperatures below 20°C may result in no growth.[5]
- Oxygen and CO<sub>2</sub> Levels: *B. burgdorferi* is a microaerophilic organism. Cultures are typically grown under static conditions with 2.5-5% CO<sub>2</sub> to maintain the appropriate pH and gaseous environment.[7][8]
- Inoculum Size and Viability: A low starting density or an inoculum from a stationary-phase culture can lead to a long lag phase or culture failure. Use a healthy, motile culture in the exponential growth phase for inoculation. *B. burgdorferi* cells in stationary phase rapidly lose their ability to proliferate.[9]

## Q2: I am observing unusual morphologies in my culture, such as round bodies or blebs. What are these and what do they signify?

A2: The appearance of pleomorphic forms is a known phenomenon in *B. burgdorferi* cultures and can be induced by various environmental stressors.

- Round Bodies (RBs): These are spherical variants that can be induced by factors like human serum or other stressful culture conditions.[10][11] They are not necessarily degenerative forms and can have an intact cell envelope, though they may exhibit lower metabolic activity compared to spirochetes.[10][11]

- **Blebs:** These are membrane protrusions that can form in response to environmental disturbances, such as the presence of antibiotics or aging of the culture.[\[10\]](#)
- **Aggregates/Biofilms:** *B. burgdorferi* can form biofilm-like colonies or aggregates, especially as the culture density increases.[\[10\]](#)[\[12\]](#) This aggregation is more pronounced at physiological temperatures (e.g., 35°C) and neutral pH.[\[12\]](#)

The presence of these forms can indicate that the culture is under stress, entering the stationary phase, or responding to specific components in the medium.[\[10\]](#)[\[13\]](#)

### Q3: My high-passage *B. burgdorferi* strain has lost its infectivity in animal models. Is this related to culture conditions?

A3: Yes, long-term in vitro cultivation is known to cause a loss of infectivity. This is strongly correlated with the loss of essential plasmids.[\[9\]](#)[\[14\]](#) *B. burgdorferi* has a complex, segmented genome consisting of a linear chromosome and numerous linear and circular plasmids.[\[9\]](#)[\[15\]](#) Continuous passaging can lead to the spontaneous loss of plasmids that carry genes crucial for virulence.[\[14\]](#) To mitigate this, it is essential to use low-passage isolates for infectivity studies and to periodically check the plasmid profile of your strains.

### Q4: How can I accurately quantify the number of spirochetes in my culture?

A4: Quantifying *B. burgdorferi* can be challenging due to their morphology and motility. The two most common methods are:

- **Direct Counting using a Petroff-Hausser Chamber:** This involves direct microscopic enumeration of spirochetes.[\[16\]](#) To ensure accuracy, mix the culture well before sampling.[\[13\]](#) This method counts both live and dead spirochetes.
- **Quantitative Real-Time PCR (qPCR):** This method quantifies bacterial DNA and is highly sensitive, with a detection limit of one to ten spirochetes.[\[17\]](#) It is particularly useful for quantifying bacterial load in tissue samples.[\[18\]](#)[\[19\]](#) A common target for qPCR is the flagellin (*flaB*) gene.[\[18\]](#)

## Data Summary Tables

Table 1: Influence of Temperature on *B. burgdorferi* Growth

Species/Strain	Optimal Temperature (°C)	Generation Time (Doubling Time) at Optimal Temp. (hours)
<b><i>B. burgdorferi</i> sensu stricto (B31)</b>	<b>33°C</b>	<b>~8.3 - 12.4 hours</b>
<i>B. garinii</i> (BR14)	37°C	Not Specified
<i>B. afzelii</i> (BR75)	35°C	Not Specified

| General Lab Strains | 34-37°C | ~5.1 - 10 hours |

Data synthesized from multiple sources.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[20\]](#)

Table 2: Key BSK Media Supplements and Their Impact

Supplement	Typical Concentration	Positive Effect on Growth	Potential Issues
<b>Rabbit Serum</b>	<b>6%</b>	<b>Provides essential lipids and other growth factors.<a href="#">[1]</a> <a href="#">[3]</a></b>	<b>Lot-to-lot variability can significantly affect growth.<a href="#">[3]</a></b>
Dithiothreitol (DTT)	100 µg/ml	Acts as a reducing agent, can nearly double spirochete yield. <a href="#">[7]</a>	Suboptimal concentrations may have no effect. <a href="#">[7]</a>
Rifampicin	0.5 µg/ml	Can increase yield and initial growth rate. <a href="#">[7]</a>	Higher concentrations can be inhibitory.

| Phosphomycin | 50 µg/ml | Suppresses overgrowth of other organisms.[7] | Must be tested for its effect on the specific *Borrelia* strain. |

Data from Sapi et al. (2013) and other sources.[7]

## Experimental Protocols

### Protocol 1: Standard Cultivation of *B. burgdorferi* in BSK-H Medium

Objective: To provide a basic protocol for the routine in vitro cultivation of *B. burgdorferi*.

Materials:

- Complete Barbour-Stoenner-Kelly H (BSK-H) medium with 6% rabbit serum.
- *B. burgdorferi* seed culture (low passage, exponential phase).
- Sterile culture tubes (e.g., 15 ml conical tubes).
- Incubator with 2.5-5% CO<sub>2</sub> supply.
- Microscope with dark-field or phase-contrast optics.
- Hemocytometer or Petroff-Hausser counting chamber.

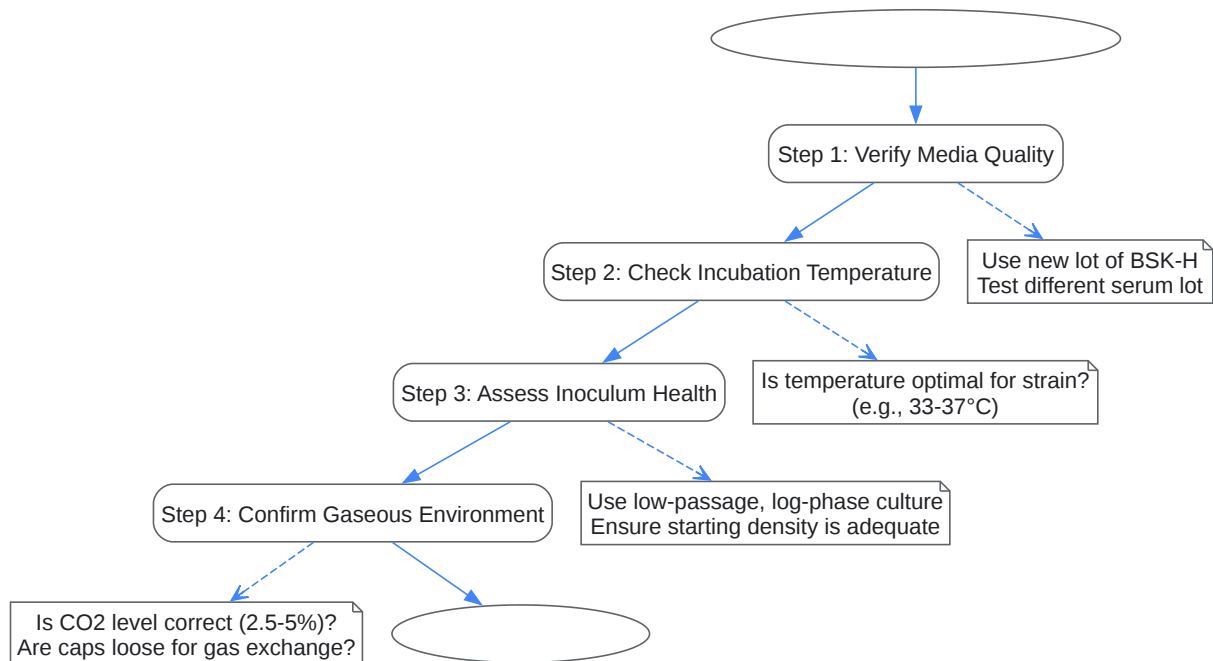
Methodology:

- Pre-warm the BSK-H medium to the desired incubation temperature (e.g., 34°C).
- Determine the cell density of the seed culture by direct counting. Ensure the culture is motile and in the exponential growth phase (typically 10<sup>7</sup> to 10<sup>8</sup> cells/ml).[8][15]
- Inoculate fresh BSK-H medium with the seed culture to a starting density of approximately 1 x 10<sup>5</sup> cells/ml.
- Incubate the culture tubes upright with loosened caps in a 34°C incubator with 2.5-5% CO<sub>2</sub>.  
[7][8]

- Monitor growth every 2-3 days by withdrawing a small aliquot and counting the spirochetes under a microscope.[13]
- The culture should reach the late logarithmic phase (around  $10^8$  cells/ml) in approximately 5-7 days.[15]
- For subculturing, dilute the culture into fresh, pre-warmed medium once it reaches the late log phase.

## Visualizations

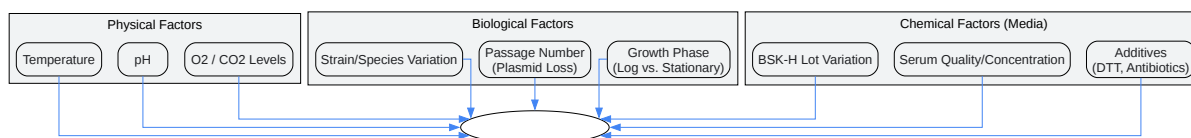
### Diagram 1: Troubleshooting Workflow for Poor *B. burgdorferi* Growth



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Caption: A logical workflow for troubleshooting common issues leading to poor *B. burgdorferi* growth.

## Diagram 2: Factors Influencing *B. burgdorferi* Culture Variability



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Caption: Key physical, biological, and chemical factors that contribute to variability in *B. burgdorferi* cultures.

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